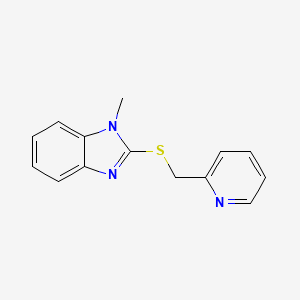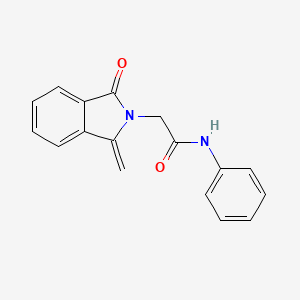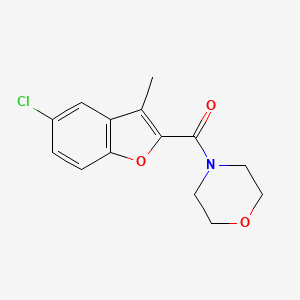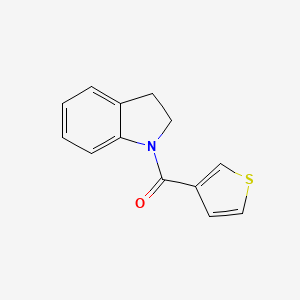
1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole is a chemical compound that belongs to the benzimidazole family. It is a heterocyclic compound that contains a benzene ring fused to an imidazole ring. This compound has been found to have various applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole involves the inhibition of specific enzymes and receptors through binding to their active sites. This compound has been found to inhibit the activity of enzymes such as tyrosine kinases, proteases, and phosphodiesterases. It also exhibits antagonistic activity against receptors such as adenosine receptors and histamine receptors.
Biochemical and Physiological Effects:
1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It also exhibits neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole in lab experiments include its potency, selectivity, and reproducibility. It has been found to exhibit activity at low concentrations, making it a valuable tool for studying specific enzymes and receptors. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole. These include:
1. Further exploration of its potential applications in drug discovery, particularly in the development of new anticancer and anti-inflammatory agents.
2. Investigation of its mechanism of action at the molecular level, including its interactions with specific enzymes and receptors.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Evaluation of its pharmacokinetic and pharmacodynamic properties in animal models and human clinical trials.
5. Identification of new analogs and derivatives of this compound with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole involves the reaction of 2-(pyridin-2-ylmethylsulfanyl)aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism to yield the desired product. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against several enzymes and receptors that are involved in various diseases such as cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
1-methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-17-13-8-3-2-7-12(13)16-14(17)18-10-11-6-4-5-9-15-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIFTNGURBGQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)


![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)
![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)

![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)

![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)

